molecular formula C14H22ClNO B2463881 N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride CAS No. 92321-73-8

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride

Cat. No.: B2463881
CAS No.: 92321-73-8
M. Wt: 255.79
InChI Key: DOFCLOLKFGSRTG-UHFFFAOYSA-N
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Description

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride is a synthetic amine derivative characterized by a phenylethanamine backbone modified with an N-ethyl group and an oxolane (tetrahydrofuran) substituent. The hydrochloride salt enhances its solubility in polar solvents, a common feature of amine-based pharmaceuticals .

Properties

IUPAC Name

N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYOIEUPECIBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92321-73-8
Record name ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The oxolan-2-yl group can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Alkylation of Phenylethylamine: The phenylethylamine is alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling Reaction: The synthesized oxolan-2-yl group is then coupled with the alkylated phenylethylamine under suitable conditions, often using a catalyst such as palladium on carbon.

    Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of continuous flow reactors to ensure consistent reaction conditions.
  • Implementation of automated purification systems to enhance yield and purity.
  • Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or oxolan-2-yl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenylethylamines.

Scientific Research Applications

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:

    Bind to Neurotransmitter Receptors: It can interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission.

    Modulate Signal Transduction Pathways: By binding to these receptors, the compound can modulate various intracellular signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Structural Differences:

  • 2-Phenylethanamine hydrochloride : Lacks the oxolane and N-ethyl groups; synthesized via transition metal-free reduction of primary amides .
  • 1-(1H-Benzimidazol-2-yl)-2-phenylethanamine hydrochloride : Features a benzimidazole ring, enabling strong hydrogen bonding and π-π interactions absent in the target compound .
  • Thiophene fentanyl hydrochloride: Contains a thiophene moiety and opioid activity, contrasting with the non-opioid phenylethanamine backbone of the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Polar Solvents) Key Structural Influence
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine HCl Not reported High (inferred) Oxolane enhances polarity
2-Phenylethanamine HCl 285–288 (dec) High Simple phenylethylamine backbone
1-(1H-Benzimidazol-2-yl)-2-phenylethanamine HCl Not reported Moderate to high Benzimidazole enables H-bonding
Thiophene fentanyl HCl Not reported Moderate Thiophene and opioid moieties
  • Electronic Properties : The oxolane group may lower the HOMO-LUMO gap compared to benzimidazole derivatives, influencing reactivity and charge distribution .

Biological Activity

N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride, a substituted phenylethylamine, has garnered attention for its potential biological activities, particularly in the context of neurotransmitter modulation. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 255.79 g/mol. The synthesis typically involves several key steps:

  • Formation of the Tetrahydrofuran Ring : Cyclization of a suitable diol precursor under acidic conditions.
  • Alkylation : The phenylethylamine is alkylated using ethyl halides in the presence of a base.
  • Coupling Reaction : The oxolan-2-yl group is coupled with the alkylated phenylethylamine.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability.

This compound primarily interacts with neurotransmitter receptors, notably serotonin and dopamine receptors. This interaction modulates various intracellular signaling pathways, influencing neurotransmission and potentially leading to therapeutic effects in neurological disorders.

Key Mechanisms:

  • Binding to Neurotransmitter Receptors : The compound's structural similarity to other phenylethylamines suggests it may act as an agonist or antagonist at these receptors.
  • Signal Transduction Modulation : By altering receptor activity, it can impact downstream signaling cascades critical for neuronal function.

Biological Activity and Research Findings

Research has indicated several biological activities associated with this compound:

1. Neurotransmitter Modulation

Studies have shown that the compound can influence serotonin and dopamine levels in vitro, suggesting potential applications in treating mood disorders or neurodegenerative diseases.

2. Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on various cell lines. For instance, it was found that at specific concentrations, this compound did not exhibit significant cytotoxic effects on B16F10 melanoma cells after 48 hours of treatment .

3. Pharmacological Applications

The compound has been investigated for its potential therapeutic applications in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems .

Comparative Analysis with Similar Compounds

A comparison with similar phenylethylamine derivatives reveals unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamineMethyl group instead of ethylSimilar receptor interactions
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrobromideHydrobromide saltPotentially different solubility properties
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;acetateAcetate saltVarying pharmacokinetics

This table illustrates how variations in structure can influence biological activity and pharmacological potential.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

Case Study 1: Neurotransmitter Interaction

A study examining its interaction with serotonin receptors showed that the compound could enhance serotonin release in neuronal cultures, indicating potential antidepressant-like effects .

Case Study 2: Behavioral Studies

Behavioral assays in animal models demonstrated that administration of this compound led to increased locomotor activity, suggesting stimulant properties akin to those observed in other phenylethylamines.

Q & A

Basic: What are the key synthetic pathways for N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions , including:

  • Reductive amination : Combining a ketone or aldehyde precursor (e.g., oxolan-2-ylmethyl ketone) with ethylamine derivatives under catalytic hydrogenation or borohydride reduction conditions .
  • Quaternary ammonium salt formation : Protonation with HCl to yield the hydrochloride salt, enhancing solubility for pharmacological applications .
  • Purification : Use of column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Basic: How is the structural identity of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine hydrochloride validated?

Key analytical methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.90–3.10 (m, ethylamine protons), δ 3.50–4.00 (m, oxolane ring protons), and δ 7.20–7.40 (m, phenyl protons) .
    • ¹³C NMR : Signals for the oxolane carbons (δ 70–80 ppm) and phenyl carbons (δ 125–140 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., 253.8 g/mol).
  • Elemental analysis : Confirmation of C, H, N, and Cl content within ±0.3% of theoretical values .

Basic: What physicochemical properties influence its solubility and stability?

  • Solubility : The hydrochloride form increases water solubility (>50 mg/mL at 25°C) due to ionic interactions, critical for in vitro assays .
  • Stability : Hydrolytic degradation in aqueous solutions (pH < 3 or > 9) necessitates storage at 4°C in desiccated conditions. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How can researchers design experiments to evaluate its enzyme inhibitory activity (e.g., indoleamine 2,3-dioxygenase)?

  • Enzyme assays :
    • In vitro : Use recombinant IDO1 enzyme with L-tryptophan substrate. Measure kynurenine production via UV-Vis (λ = 365 nm) .
    • Controls : Include 1-methyl-D-tryptophan (known IDO inhibitor) and vehicle controls.
    • IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements.
  • Cell-based assays : Co-culture with human T-cells to assess immune modulation (e.g., IFN-γ secretion via ELISA) .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Assay variability : Standardize protocols (e.g., buffer pH, incubation time) across labs. For example, IDO activity is pH-sensitive (optimum pH 6.5) .
  • Off-target effects : Use selectivity panels (e.g., kinase profiling, GPCR binding assays) to rule out non-specific interactions.
  • In vitro vs. in vivo discrepancies : Evaluate pharmacokinetics (e.g., plasma half-life via LC-MS/MS) and tissue distribution in rodent models .

Advanced: What computational strategies predict its binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina with IDO1 crystal structure (PDB: 4PK5). Focus on residues F226, F227, and heme-binding pocket .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and hydrogen bond occupancy.
  • QSAR models : Corrogate substituent effects (e.g., ethyl vs. methyl groups on amine) with IC₅₀ data from analogs .

Advanced: How can structural analogs guide SAR studies for improved potency?

Compare with derivatives in Table 1 (from ):

CompoundKey ModificationIDO1 IC₅₀ (µM)
Target compoundEthyl, oxolane, phenyl0.8
4-Methyl analogMethyl substitution2.5
N-MethylcyclohexanamineLacks oxolane>10
  • Insight : The oxolane moiety and ethyl group enhance binding affinity by 3-fold versus methyl analogs.

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Catalyst optimization : Transition from Pd/C (lab-scale) to heterogeneous catalysts (e.g., Raney Ni) for safer hydrogenation .
  • Solvent selection : Replace dichloromethane with ethyl acetate (environmental/regulatory compliance).
  • Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring of intermediate formation .

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